molecular formula C13H10ClNO B12978709 5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine

5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine

Cat. No.: B12978709
M. Wt: 231.68 g/mol
InChI Key: VBHPTZVOYKEOCQ-UHFFFAOYSA-N
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Description

5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine is a chemical compound with a complex structure that includes both benzene and pyridine rings fused with an oxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the oxepine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]quinoline
  • 5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]isoquinoline

Uniqueness

5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine is unique due to its specific structural features, such as the presence of both benzene and pyridine rings fused with an oxepine ring

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

11-chloro-5,11-dihydro-[1]benzoxepino[3,4-b]pyridine

InChI

InChI=1S/C13H10ClNO/c14-13-9-5-3-7-15-11(9)8-16-12-6-2-1-4-10(12)13/h1-7,13H,8H2

InChI Key

VBHPTZVOYKEOCQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=N2)C(C3=CC=CC=C3O1)Cl

Origin of Product

United States

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